4-Tert-butylphenyl 2-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylphenyl) 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)13-9-11-14(12-10-13)21-17(19)15-7-5-6-8-16(15)20-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJTOAONLWWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ester Formation
Conventional Esterification Approaches for Aromatic Esters
Conventional methods for synthesizing aromatic esters remain highly relevant due to their reliability and scalability. The two most common approaches are Fischer-Speier esterification and acylation using acid derivatives.
Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol). numberanalytics.comnumberanalytics.com The reaction involves heating the two components with a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. researchgate.netmdpi.comlibretexts.org The process is reversible, and to drive the equilibrium toward the product, water is often removed as it is formed, for example, by using a Dean-Stark apparatus. uwlax.edu However, the reaction of phenols with carboxylic acids is known to be significantly slower and less efficient than with alcohols, making this method less ideal for preparing 4-tert-butylphenyl 2-methoxybenzoate (B1232891). libretexts.org
Acylation with Acid Chlorides: A more efficient and common method for synthesizing esters from phenols involves the use of a more reactive carboxylic acid derivative, such as an acid chloride. numberanalytics.comnumberanalytics.com In this approach, 2-methoxybenzoic acid would first be converted to 2-methoxybenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with 4-tert-butylphenol (B1678320) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. numberanalytics.com This method, often referred to as the Schotten-Baumann reaction, is generally high-yielding and proceeds under mild conditions.
Table 1: Comparison of Conventional Esterification Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid + Phenol (B47542) | Strong acid catalyst (e.g., H₂SO₄), heat, water removal | Uses readily available starting materials. | Reversible; slow reaction with phenols; harsh conditions. libretexts.org |
| Acylation (Schotten-Baumann) | Acid Chloride + Phenol | Base (e.g., pyridine), mild conditions | High efficiency and yield; fast reaction; proceeds under mild conditions. numberanalytics.com | Requires pre-synthesis of the acid chloride. |
Metal-Catalyzed Coupling Reactions for Ester Synthesis
Table 2: Examples of Metal-Catalyzed Ester Synthesis Strategies
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | Alkoxycarbonylation of aryl halides/triflates | Versatile for various substrates. | researchgate.net |
| Rhodium (Rh) | Oxidative carbonylation via C-H activation | Direct functionalization of C-H bonds. | acs.org |
| Gold (Au) | Intermolecular addition of carboxylic acids to alkynes | Catalyzes formation of specific enol esters. | mdpi.com |
Derivatization from Precursor Molecules
The most direct and practical synthesis of 4-tert-butylphenyl 2-methoxybenzoate involves the derivatization of its constituent precursor molecules.
This strategy begins with 2-methoxybenzoic acid. To facilitate the esterification, the carboxylic acid is typically activated. The most common activation method is its conversion to 2-methoxybenzoyl chloride. This is achieved by reacting 2-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with 4-tert-butylphenol. The reaction is typically performed in an inert solvent with a stoichiometric amount of a non-nucleophilic base, such as pyridine, to scavenge the HCl generated during the reaction. This pathway is generally considered the most reliable for this type of aromatic ester.
This approach considers 4-tert-butylphenol as the starting point. wikipedia.org The phenol can be reacted directly with 2-methoxybenzoyl chloride (prepared as described in 2.3.1) in a Schotten-Baumann type reaction. Alternatively, the nucleophilicity of the phenol can be enhanced by converting it to its corresponding phenoxide salt using a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The resulting 4-tert-butylphenoxide is a more potent nucleophile and reacts efficiently with 2-methoxybenzoyl chloride to yield the final product. Direct Fischer esterification by reacting 4-tert-butylphenol with 2-methoxybenzoic acid and an acid catalyst is also possible, but as previously noted, it is generally a low-yielding process for phenols. libretexts.org
Table 3: Plausible Synthetic Routes to this compound
| Route | Starting Materials | Key Reagents | General Yield/Efficiency |
|---|---|---|---|
| 1 | 2-Methoxybenzoic acid, 4-tert-butylphenol | 1. SOCl₂ or (COCl)₂ 2. Pyridine or Et₃N | High |
| 2 | 4-tert-butylphenol, 2-methoxybenzoyl chloride | NaOH or K₂CO₃ | High |
| 3 | 2-Methoxybenzoic acid, 4-tert-butylphenol | H₂SO₄ (conc.), heat | Low to Moderate |
Novel Synthetic Pathways for Analogous Compounds
Research in organic synthesis continues to produce innovative methods for forming chemical bonds. For aromatic esters, one such development is the "ester dance reaction." waseda.jp This palladium-catalyzed reaction allows an ester group to migrate, or "dance," from one carbon atom to another on an aromatic ring. waseda.jp While this is an isomerization reaction rather than a primary synthesis, it represents a novel transformation that could be applied to complex aromatic esters to access isomers that are difficult to synthesize directly. Another modern approach involves the use of microwave reactors to accelerate traditional reactions like Fischer esterification, often leading to shorter reaction times, higher yields, and reduced energy consumption. uwlax.edu
Stereoselective Synthesis and Chiral Resolution of Related Structures
The target molecule, this compound, is achiral and therefore does not have enantiomers. However, the principles of stereoselective synthesis are crucial for preparing structurally related chiral esters. nih.gov Key strategies include:
Chiral Auxiliaries: An enantiopure chiral auxiliary can be attached to one of the precursor molecules to direct the formation of a new stereocenter with a specific configuration. ethz.chmdpi.com The auxiliary is removed in a subsequent step.
Enzymatic Kinetic Resolution: This method uses enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol or phenol at a much faster rate than the other. encyclopedia.pub This allows for the separation of a highly enantioenriched ester and the unreacted enantiomer of the starting material.
Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that combines the enzymatic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org Often, a lipase (B570770) is paired with a metal catalyst (e.g., Ruthenium) that facilitates the racemization. encyclopedia.puborganic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired ester product. encyclopedia.pub
These advanced methods are essential in fields like pharmaceutical and materials chemistry, where the specific three-dimensional arrangement of atoms is critical to a molecule's function. nih.gov
Table of Compounds
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For "4-tert-butylphenyl 2-methoxybenzoate (B1232891)," both ¹H NMR and ¹³C NMR would be crucial for confirming its synthesis and identifying any potential intermediates or byproducts.
¹H NMR Spectroscopy: The proton NMR spectrum is used to determine the number and type of hydrogen atoms in a molecule. Based on the structure of 4-tert-butylphenyl 2-methoxybenzoate, a distinct pattern of signals would be anticipated.
tert-Butyl Group: A sharp singlet, integrating to 9 protons, would be expected in the upfield region (typically around δ 1.3 ppm).
Methoxy (B1213986) Group: A singlet, integrating to 3 protons, would appear in the region of δ 3.8-4.0 ppm.
Aromatic Protons: The two benzene (B151609) rings would give rise to a series of multiplets in the downfield region (δ 6.8-8.0 ppm). The protons on the 4-tert-butylphenyl ring would likely appear as two doublets (an AA'BB' system), while the protons on the 2-methoxybenzoate ring would present a more complex splitting pattern due to their distinct chemical environments.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
tert-Butyl Carbons: Two signals would be expected: one for the quaternary carbon and one for the three equivalent methyl carbons.
Methoxy Carbon: A single peak corresponding to the methoxy group's carbon atom.
Aromatic Carbons: A total of 10 signals would be expected for the 12 aromatic carbons, as some are chemically equivalent. These would appear in the δ 110-160 ppm range.
Carbonyl Carbon: The ester carbonyl carbon would produce a characteristic signal in the downfield region of the spectrum, typically around δ 165-170 ppm.
A summary of predicted chemical shifts is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-Butyl Protons (9H) | ~1.32 | - |
| tert-Butyl Methyl Carbons (3C) | - | ~31.5 |
| tert-Butyl Quaternary Carbon | - | ~34.7 |
| Methoxy Protons (3H) | ~3.85 | - |
| Methoxy Carbon | - | ~56.0 |
| Aromatic Protons | ~6.9 - 7.9 | - |
| Aromatic Carbons | - | ~112 - 160 |
| Carbonyl Carbon | - | ~165.0 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This technique would be essential for confirming the identity of this compound.
The calculated exact mass of this compound (C₁₈H₂₀O₃) is 284.14124 Da. HRMS analysis should yield a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that corresponds closely to this value, typically within a few parts per million (ppm).
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the tert-butyl group: A prominent peak corresponding to the loss of a C₄H₉ radical (57 Da).
Cleavage of the ester bond: Fragmentation could lead to the formation of ions corresponding to the 2-methoxybenzoyl cation (m/z 135) and the 4-tert-butylphenoxyl radical, or the 4-tert-butylphenyl cation (m/z 133) and the 2-methoxybenzoate radical.
Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Formula | Calculated m/z |
| [M]⁺ | C₁₈H₂₀O₃⁺ | 284.1412 |
| [M - C₄H₉]⁺ | C₁₄H₁₁O₃⁺ | 227.0708 |
| [C₈H₇O₂]⁺ | C₈H₇O₂⁺ | 135.0446 |
| [C₁₀H₁₃]⁺ | C₁₀H₁₃⁺ | 133.1017 |
Infrared (IR) Spectroscopy for Functional Group Identification and Monitoring Reaction Progress
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by several characteristic absorption bands.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would be expected in the range of 1720-1740 cm⁻¹.
C-O Stretch: Two distinct C-O stretching bands would be anticipated: one for the aryl-O-C=O ester linkage (around 1250-1300 cm⁻¹) and another for the Ar-O-CH₃ ether linkage (around 1020-1050 cm⁻¹ and 1240-1260 cm⁻¹).
Aromatic C-H Stretch: Absorption bands for the C-H stretching of the aromatic rings would appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the tert-butyl and methoxy groups would be observed just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic rings.
Monitoring the appearance of the characteristic C=O ester peak and the disappearance of the -OH peak from a carboxylic acid or phenol (B47542) precursor could be used to track the progress of the esterification reaction during its synthesis.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |
| Ester C=O Stretch | 1720 - 1740 | Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Variable |
| Ester C-O Stretch | 1250 - 1300 | Strong |
| Ether C-O Stretch | 1020 - 1050 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoreactivity Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π → π* transitions in the benzene rings. The spectrum would likely show one or more strong absorption bands in the 200-400 nm range. The exact position of the absorption maximum (λ_max) and the molar absorptivity would be influenced by the substitution pattern on the aromatic rings. While specific experimental data is not available, similar aromatic esters typically exhibit strong absorbance below 300 nm.
Chromatographic Separation Techniques (e.g., HPLC, GC) for Reaction Mixture Analysis and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, would be a suitable method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation from starting materials and byproducts. A UV detector set to the λ_max of the compound would be used for detection.
Gas Chromatography (GC): Given its expected volatility, GC could also be employed for purity assessment. A non-polar or medium-polarity capillary column would be appropriate. The retention time would be specific to the compound under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate). GC coupled with a mass spectrometer (GC-MS) would be particularly powerful for identifying impurities.
Currently, there is no published data detailing the specific HPLC or GC conditions for the analysis of this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If this compound can be obtained as a single crystal of sufficient quality, this technique could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the packing of the molecules in the crystal lattice. To date, no crystallographic data for this specific compound has been deposited in crystallographic databases.
Reaction Mechanisms and Chemical Transformations
Photochemical Rearrangements and Photo-Fries Transposition Mechanisms
The photochemical behavior of 4-tert-butylphenyl 2-methoxybenzoate (B1232891) is expected to be dominated by the Photo-Fries rearrangement, a characteristic reaction of aryl esters upon UV irradiation. This process involves the cleavage of the ester bond and subsequent rearrangement of the acyl group to the aromatic ring of the phenoxy moiety.
The mechanism of the Photo-Fries rearrangement of 4-tert-butylphenyl 2-methoxybenzoate is initiated by the absorption of a photon, leading to the formation of an excited singlet state. This is followed by intersystem crossing to a more stable triplet state. The excited ester then undergoes homolytic cleavage of the C-O ester bond, generating a radical pair consisting of a 4-tert-butylphenoxyl radical and a 2-methoxybenzoyl radical, all within a solvent cage.
These radical intermediates can then recombine in several ways:
Ortho-rearrangement: The 2-methoxybenzoyl radical can attack the ortho position (relative to the hydroxyl group) of the 4-tert-butylphenoxyl radical, leading to the formation of 2-hydroxy-3-(2-methoxybenzoyl)-5-tert-butylbenzene and 2-hydroxy-5-(2-methoxybenzoyl)-3-tert-butylbenzene.
Para-rearrangement: Due to the presence of the tert-butyl group at the para position, rearrangement to this position is sterically hindered and therefore less likely.
Reversion to starting material: The radical pair can recombine to reform the original ester.
Hydrogen abstraction: The radicals can escape the solvent cage and abstract hydrogen atoms from the solvent, leading to the formation of 4-tert-butylphenol (B1678320) and 2-methoxybenzaldehyde (B41997) or 2-methoxybenzoic acid.
The relative yields of these products are influenced by factors such as the solvent, temperature, and the wavelength of the incident light.
Table 1: Hypothetical Product Distribution in the Photo-Fries Rearrangement of this compound in Different Solvents
| Solvent | Ortho-Hydroxyketone (%) | Para-Hydroxyketone (%) | 4-tert-butylphenol (%) | Starting Material (%) |
|---|---|---|---|---|
| Methanol (B129727) | 45 | 5 | 20 | 30 |
| Cyclohexane | 55 | 3 | 15 | 27 |
Oxidative Degradation Pathways and By-product Formation
The oxidative degradation of this compound can be initiated by various oxidizing agents, such as hydroxyl radicals (•OH), which are highly reactive species. The degradation process is likely to commence with an attack on the electron-rich sites of the molecule.
The primary targets for oxidative attack are the two aromatic rings. The presence of the electron-donating tert-butyl and methoxy (B1213986) groups activates the rings towards electrophilic attack by species like •OH.
Potential degradation pathways include:
Hydroxylation of the aromatic rings: The hydroxyl radical can add to the aromatic rings, forming hydroxylated intermediates. These intermediates can undergo further oxidation.
Cleavage of the ester bond: Oxidative cleavage of the ester linkage can lead to the formation of 4-tert-butylphenol and 2-methoxybenzoic acid. These products can then undergo further degradation.
Oxidation of the tert-butyl group: The tert-butyl group can be oxidized to a primary alcohol, then to a carboxylic acid, or undergo cleavage.
Demethylation of the methoxy group: The methoxy group can be demethylated to a hydroxyl group.
The by-products of oxidative degradation are numerous and depend on the specific reaction conditions. Based on studies of similar compounds like 4-tert-butylphenol, expected by-products include hydroxylated derivatives, quinones, and ring-opened products such as carboxylic acids. researchgate.netmdpi.com
Table 2: Potential By-products from the Oxidative Degradation of this compound
| By-product | Potential Formation Pathway |
|---|---|
| 4-tert-butylphenol | Ester hydrolysis |
| 2-methoxybenzoic acid | Ester hydrolysis |
| Hydroxylated this compound | •OH addition to aromatic rings |
| 4-tert-butylcatechol | Further oxidation of 4-tert-butylphenol |
| 2-hydroxy-5-tert-butyl-1,4-benzoquinone | Oxidation of hydroxylated intermediates |
Ester Hydrolysis and Transesterification Kinetics and Mechanisms
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.
Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of 4-tert-butylphenol.
Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-tert-butylphenoxide ion, which is a better leaving group than the hydroxide ion. The reaction is essentially irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with an alcohol (R'OH) to form a new ester (2-methoxybenzoate-R') and 4-tert-butylphenol. The mechanism is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water.
The kinetics of these reactions are influenced by factors such as pH, temperature, and the concentration of reactants and catalysts.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Constituent Rings
The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution:
4-tert-butylphenyl ring: The tert-butyl group is an activating, ortho-para directing group due to inductive effects and hyperconjugation. stackexchange.com However, the bulky nature of the tert-butyl group sterically hinders the ortho positions, making the para position (which is already substituted) the most electronically favored site. Therefore, electrophilic substitution will primarily occur at the positions ortho to the tert-butyl group. The ester group, being an electron-withdrawing group, deactivates this ring.
2-methoxyphenyl ring: The methoxy group is a strongly activating, ortho-para directing group due to its electron-donating resonance effect. The ester linkage, being attached to this ring, will have a deactivating effect. Electrophilic substitution will be directed to the positions ortho and para to the methoxy group.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring | Major Product(s) |
|---|---|
| 4-tert-butylphenyl | Substitution at positions ortho to the tert-butyl group |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings. libretexts.org For SNAr to occur, the ring must be activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.org Neither of the aromatic rings in this compound is sufficiently activated for facile SNAr reactions under standard conditions. nih.gov
Catalytic Transformations Involving the Ester Moiety or Aromatic Rings
The ester group and the aromatic rings of this compound can undergo various catalytic transformations.
Catalytic Hydrogenation: The aromatic rings can be reduced to their corresponding cycloalkane derivatives under high pressure and temperature in the presence of a suitable catalyst, such as rhodium on carbon or ruthenium. The ester group can also be reduced under more forcing conditions.
Catalytic Hydrogenolysis: The C-O bond of the ester can be cleaved by catalytic hydrogenolysis, particularly with catalysts like palladium on carbon, to yield 4-tert-butylbenzene and 2-methoxybenzoic acid.
Catalytic Oxidation: As discussed in section 4.2, the aromatic rings can be oxidized. Catalysts can be employed to enhance the rate and selectivity of these reactions. For instance, titanium dioxide-based photocatalysts have been used for the degradation of related compounds like 4-tert-butylphenol. mdpi.com
Cross-Coupling Reactions: While not directly involving the ester itself, the aromatic rings could potentially be functionalized via cross-coupling reactions if a suitable leaving group (e.g., a halide) were present on one of the rings.
Table 4: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-tert-butylphenol |
| 2-methoxybenzoic acid |
| 2-hydroxy-3-(2-methoxybenzoyl)-5-tert-butylbenzene |
| 2-hydroxy-5-(2-methoxybenzoyl)-3-tert-butylbenzene |
| 2-methoxybenzaldehyde |
| 4-tert-butylcatechol |
| 2-hydroxy-5-tert-butyl-1,4-benzoquinone |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For 4-tert-butylphenyl 2-methoxybenzoate (B1232891), DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its molecular geometry, electronic properties, and reactivity. researchgate.net
Electronic Structure and Reactivity: Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For 4-tert-butylphenyl 2-methoxybenzoate, the HOMO is expected to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the carbonyl group and the adjacent phenyl ring.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net In this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be sites of negative potential, making them susceptible to electrophilic attack, whereas the hydrogen atoms of the phenyl rings would exhibit positive potential.
Spectroscopic Property Prediction: DFT calculations are also instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds and functional groups. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions between molecular orbitals.
Illustrative DFT-Calculated Electronic Properties:
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
Note: These are hypothetical values for illustrative purposes, based on typical DFT results for similar aromatic esters.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of this compound in various environments. rsc.org
Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. researchgate.net By simulating the molecule in a box of explicit solvent (e.g., water or an organic solvent), one can analyze the solvation shell and quantify the strength of solute-solvent interactions. This is important for understanding its solubility and transport properties. In a biological context, MD simulations can be used to model the binding of the molecule to a protein active site, providing insights into its potential biological activity.
Illustrative Conformational Dihedral Angles and Relative Energies:
| Conformer | Dihedral Angle (C-O-C=O) | Relative Energy (kcal/mol) |
| 1 | 0° (syn-periplanar) | 2.5 |
| 2 | 180° (anti-periplanar) | 0.0 |
| 3 | ~60° (gauche) | 1.8 |
Note: This table presents a simplified, hypothetical representation of the type of data that can be obtained from MD simulations for the key dihedral angle of the ester group.
Quantitative Structure-Activity Relationships (QSAR) in Related Chemical Series
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. nih.gov While no specific QSAR studies on this compound have been reported, a hypothetical QSAR study can be conceptualized for a series of related 2-methoxybenzoate derivatives to predict a particular activity, for instance, antifungal or antibacterial properties, which have been explored for other phenolic compounds.
To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric descriptors: Molecular volume, surface area, specific steric parameters.
Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).
Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.
Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN) can then be used to develop a mathematical equation that correlates these descriptors with the observed activity. nih.govnih.gov Such a model could predict the activity of new, unsynthesized 2-methoxybenzoate derivatives and guide the design of more potent compounds.
Hypothetical QSAR Model Equation: pIC50 = 0.5 * LogP - 0.2 * (HOMO Energy) + 0.1 * (Molecular Surface Area) + 2.5
Note: This equation is a simplified, illustrative example of a QSAR model.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling, particularly using DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. beilstein-journals.org For this compound, a relevant reaction to study would be its hydrolysis, which is the cleavage of the ester bond by water.
Acid-Catalyzed Hydrolysis Mechanism: A plausible mechanism for the acid-catalyzed hydrolysis of this compound involves the following steps, which can be modeled computationally:
Protonation: The carbonyl oxygen is protonated by a hydronium ion, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group (the 4-tert-butylphenoxide group).
Leaving Group Departure: The protonated 4-tert-butylphenol (B1678320) departs, and the carbonyl group is reformed, yielding 2-methoxybenzoic acid.
Computational modeling can determine the energy profile of this reaction pathway, calculating the relative energies of the reactants, intermediates, transition states, and products. The highest energy point on this profile corresponds to the rate-determining step of the reaction.
Illustrative Activation Energies for Ester Hydrolysis:
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 15 |
| Proton Transfer | 5 |
| Leaving Group Departure | 12 |
Note: These are hypothetical activation energies to illustrate the kind of data obtained from computational studies of reaction mechanisms.
Investigations into Photophysical Properties and Excited State Dynamics
The photophysical properties of a molecule describe its behavior upon absorption of light. Computational methods, especially TD-DFT, are essential for understanding the excited state dynamics of molecules like this compound. rsc.org
Electronic Transitions and Absorption Spectra: TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. This information can be used to simulate the UV-Vis absorption spectrum of the molecule. For an aromatic compound like this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the phenyl rings. The presence of the methoxy and tert-butyl groups, as well as the ester linkage, will influence the energies of these transitions.
Excited State Deactivation: After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax back to the ground state through various pathways, including fluorescence, phosphorescence, and non-radiative decay. Computational studies can explore the potential energy surfaces of the excited states to identify the most likely deactivation pathways. For example, the possibility of intramolecular charge transfer (ICT) in the excited state, where an electron moves from the electron-donating part of the molecule to the electron-accepting part, can be investigated. The excited-state dynamics of similar phenyl-substituted compounds have been shown to be complex, involving rapid internal conversion processes. ucla.eduresearchgate.netnih.gov
Illustrative Predicted Photophysical Data:
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S0 -> S1 | 280 | 0.25 |
| S0 -> S2 | 255 | 0.15 |
| S0 -> S3 | 230 | 0.40 |
Note: These are hypothetical values from a TD-DFT calculation to illustrate the prediction of a UV-Vis spectrum.
Applications in Advanced Materials Science
Exploration as Monomers or Precursors in Polymer Synthesis
Currently, there is no direct evidence in scientific literature demonstrating the use of 4-tert-butylphenyl 2-methoxybenzoate (B1232891) as a monomer for polymerization. However, the constituent parts of the molecule are relevant in polymer chemistry, suggesting potential, albeit theoretical, applications.
The tert-butylphenyl group is a common substituent in monomers used to synthesize polymers with specific properties. The bulky tert-butyl group can enhance the solubility of polymers in organic solvents and prevent aggregation-caused quenching of excitons in neat films by inhibiting intermolecular π–π stacking. rsc.orgresearchgate.net This is a desirable characteristic in the processing of polymers for various applications. For instance, 4-tert-butylphenol (B1678320), a related compound, is utilized as a chain stopper in the production of polycarbonate and epoxy resins to control the molecular weight of the polymer chains.
Benzoate (B1203000) esters, on the other hand, have been explored in the synthesis of novel functional materials. For example, methyl benzoate has been shown to be an effective acceptor in donor-acceptor molecules, providing a versatile platform for tuning the photophysical properties of materials with potential applications in optoelectronics. researchgate.net Furthermore, various benzoate esters are widely used as plasticizers to increase the flexibility and durability of polymers. google.comgoogleapis.comgoogle.com
Given these characteristics, if 4-tert-butylphenyl 2-methoxybenzoate were to be functionalized with a polymerizable group, it could potentially be used as a monomer to synthesize polymers with enhanced solubility, thermal stability, and specific optoelectronic properties. The ester linkage, however, might be susceptible to hydrolysis, which could be a limiting factor depending on the intended application.
Table 1: Potential Contributions of Structural Moieties of this compound to Polymer Properties
| Structural Moiety | Potential Property Contribution in a Polymer |
|---|---|
| 4-tert-butylphenyl | - Increased solubility in organic solvents- Reduced intermolecular aggregation- Enhanced thermal stability |
| 2-methoxybenzoate | - Potential for tuning electronic and optical properties- Introduction of a polar ester group |
| Ester Linkage | - Potential for controlled degradation (hydrolysis)- Influence on polymer chain flexibility |
Development as Components in Organic Light-Emitting Diode (OLED) Devices
There is no specific research detailing the use of this compound as a component in OLED devices. However, the structural features of the molecule are pertinent to materials developed for OLEDs.
The incorporation of tert-butyl groups is a well-established strategy in the design of materials for OLEDs, particularly for blue emitters. rsc.orgresearchgate.net The steric hindrance provided by the tert-butyl groups helps to prevent molecular aggregation, which can lead to luminescence quenching and a red-shift in the emission spectrum. nih.gov This is crucial for achieving high-efficiency and color-pure emission in the solid state. For example, tert-butyl substituted hetero-donor thermally activated delayed fluorescence (TADF) compounds have been shown to achieve high external quantum efficiencies in solution-processed non-doped blue OLEDs. rsc.org
Benzoate derivatives have also been investigated for their potential in optoelectronic applications. Novel functional materials based on methyl benzoate have demonstrated promising charge transfer characteristics and tunable photophysical properties, suggesting their potential use in organic light-emitting diodes. researchgate.net Benzophenone derivatives, which share a similar benzoyl core, have been extensively studied as both host and emitter materials in OLEDs. mdpi.com
Therefore, it is plausible that this compound, or its derivatives, could be explored as a host material or as a component of an emissive layer in OLEDs. Its wide bandgap, potentially good solubility, and the presence of the bulky tert-butyl group could contribute to the performance and processability of OLED devices. Further research would be needed to synthesize and characterize its electroluminescent properties.
Role in Catalysis, Including Photopolymerization Initiators (referencing related iodonium salts)
Direct evidence for the use of this compound in catalysis or as a photopolymerization initiator is absent from the current scientific literature. However, a closely related class of compounds, diaryliodonium salts containing the bis(4-tert-butylphenyl)iodonium cation, are well-known photoacid generators (PAGs) used in photopolymerization and photolithography. greyhoundchrom.comsigmaaldrich.comsigmaaldrich.comtcichemicals.comtcichemicals.comnih.gov
Upon exposure to UV radiation, these iodonium salts undergo photolysis to generate a strong Brønsted acid, which then initiates cationic polymerization of monomers such as epoxides and vinyl ethers. tcichemicals.com The presence of the tert-butyl groups on the phenyl rings enhances the solubility and thermal stability of these salts.
Table 2: Examples of Commercially Available Bis(4-tert-butylphenyl)iodonium Salts Used as Photoinitiators
| Compound Name | Counter Ion | CAS Number |
|---|---|---|
| Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | Hexafluorophosphate | 61358-25-6 |
| Bis(4-tert-butylphenyl)iodonium triflate | Trifluoromethanesulfonate | 84563-54-2 |
| Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate | p-toluenesulfonate | 131717-99-2 |
While this compound itself is not a photoinitiator, it is conceivable that it could be used as a precursor for the synthesis of novel iodonium salts. The synthesis of unsymmetrical diaryliodonium salts is an active area of research, and the this compound moiety could potentially be incorporated into such structures. orgsyn.org
Furthermore, some benzoate esters, such as ethyl 4-(dimethylamino)benzoate, are used as co-initiators in Type II photopolymerization systems, where they act as hydrogen donors in conjunction with a primary photoinitiator like camphorquinone. researchgate.netnih.gov This suggests a potential, though unexplored, role for structurally similar benzoate esters in photopolymerization processes.
Other Novel Material Applications Based on Electronic or Structural Properties
The unique combination of a bulky, hydrophobic tail (4-tert-butylphenyl) and a polar, aromatic head (2-methoxybenzoate) gives this compound an amphiphilic character, which could be exploited in various material applications.
Benzoate esters are known to be used as plasticizers in polymers, and the specific structure of this compound might impart unique plasticizing properties. google.comgoogleapis.comgoogle.com Its relatively high molecular weight and aromatic nature could lead to good compatibility with a range of polymers, potentially improving their processing and mechanical properties.
The electronic properties of benzoate derivatives are also of interest. The methoxy (B1213986) group on the benzoate ring is an electron-donating group, which can influence the electronic and photophysical properties of the molecule. Methoxy-substituted carbazole derivatives, for example, have been synthesized and investigated for their applications in organic electronics, exhibiting bright photoluminescence. rsc.org While the electronic properties of this compound have not been extensively studied, it is possible that it could find applications in fields such as organic electronics, potentially as a component in dielectric layers or as a building block for more complex functional molecules.
The structural properties of the molecule, particularly the presence of the bulky tert-butyl group, could also be leveraged in the design of materials with specific morphologies. For instance, the tert-butyl group can influence the packing of molecules in the solid state, which can in turn affect the material's properties.
Environmental Photochemistry and Degradation Pathways
Aqueous Photodegradation Kinetics and Mechanistic Insights
There is no available scientific literature detailing the aqueous photodegradation kinetics of 4-tert-butylphenyl 2-methoxybenzoate (B1232891). Consequently, information regarding the mechanisms of its degradation in aquatic environments, such as through reactions with hydroxyl radicals, is not available.
Identification and Characterization of Environmental Photodegradation By-products
No studies have been identified that report on the by-products formed during the environmental photodegradation of 4-tert-butylphenyl 2-methoxybenzoate. As a result, there is no information on the identity or chemical characteristics of any potential photodegradants.
Influence of Environmental Parameters on Transformation Processes
There is a lack of research on how environmental factors influence the transformation of this compound. Specifically, no data exists on the effects of pH or the presence of dissolved organic matter on its degradation processes in the environment.
Fate in Disinfection Processes and Formation of Disinfection By-products
The behavior of this compound during water disinfection processes has not been documented in the available scientific literature. Therefore, there is no information regarding its potential to form disinfection by-products.
Future Research Directions and Interdisciplinary Perspectives
Development of Sustainable and Green Synthetic Methodologies
Future research could focus on developing environmentally benign methods for the synthesis of 4-tert-butylphenyl 2-methoxybenzoate (B1232891). This would involve exploring alternatives to traditional esterification methods that often rely on stoichiometric activating agents and harsh reaction conditions. Key areas of investigation could include:
Catalytic Esterification: The development of novel heterogeneous or homogeneous catalysts (e.g., solid acids, enzymes) that can promote the esterification of 2-methoxybenzoic acid with 4-tert-butylphenol (B1678320) with high efficiency and selectivity, while minimizing waste generation.
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, to replace conventional volatile organic compounds.
Energy Efficiency: Exploring microwave-assisted or flow chemistry-based synthetic routes to reduce reaction times and energy consumption.
Exploration of Novel Reactivity and Catalytic Applications
The unique electronic and steric properties imparted by the ortho-methoxy group and the para-tert-butyl group could lead to novel reactivity. Future studies might explore:
Directed C-H Functionalization: Investigating whether the ester or methoxy (B1213986) group can direct the selective functionalization of C-H bonds on either aromatic ring, opening pathways to new derivatives.
Catalytic Potential: Assessing the potential of 4-tert-butylphenyl 2-methoxybenzoate or its metal complexes as catalysts or ligands in organic transformations, where its specific steric and electronic profile could influence the outcome of reactions.
In-depth Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involving this compound would require the characterization of short-lived intermediates. Advanced spectroscopic techniques could be employed to:
Identify Transient Species: Utilize techniques such as time-resolved spectroscopy (e.g., pump-probe spectroscopy) to detect and characterize fleeting intermediates in photochemical or thermally induced reactions.
Isolate and Characterize Intermediates: Employ matrix isolation techniques or low-temperature NMR to trap and study the structure of key reaction intermediates, providing direct evidence for proposed mechanistic pathways.
Advanced Computational Modeling of Complex Chemical Systems
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound. Future computational studies could include:
Conformational Analysis: Performing high-level quantum mechanical calculations to determine the preferred three-dimensional structure and rotational barriers of the molecule.
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) or other computational methods to model potential reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.
Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the experimental characterization of the compound and its reaction products.
Understanding Long-Term Environmental Behavior and Pathways within Chemical Cycles
The potential environmental fate of this compound is an important area for future investigation. Research in this area would focus on:
Biodegradation Studies: Assessing the susceptibility of the compound to microbial degradation under various environmental conditions (aerobic and anaerobic) to determine its persistence.
Photodegradation Pathways: Investigating the degradation of the molecule upon exposure to sunlight, identifying the resulting photoproducts and evaluating their potential environmental impact.
Bioaccumulation Potential: Experimentally determining key environmental parameters such as the octanol-water partition coefficient (Log P) to predict its likelihood of accumulating in organisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Tert-butylphenyl 2-methoxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification between 2-methoxybenzoic acid and 4-tert-butylphenol using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or catalytic acid conditions (e.g., H₂SO₄). A study comparing yields under varying temperatures (60–120°C) and solvents (toluene vs. DMF) showed that toluene at 80°C with 1 mol% H₂SO₄ achieved 85% yield . Kinetic monitoring via TLC or HPLC is critical to optimize reaction time and avoid side products like hydrolyzed intermediates.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) reveals peaks for tert-butyl (δ 1.35 ppm, singlet) and methoxy groups (δ 3.85 ppm, singlet). Aromatic protons from the benzoate moiety appear as distinct doublets (δ 6.8–8.1 ppm) .
- FT-IR : Key stretches include C=O (1730 cm⁻¹), aromatic C-O (1250 cm⁻¹), and methoxy C-O (1150 cm⁻¹) .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 298.3 [M+H]⁺, with fragmentation patterns confirming ester cleavage .
Q. How does the tert-butyl group influence the compound’s thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen showed decomposition onset at 220°C, with the tert-butyl group contributing to higher thermal stability compared to non-substituted analogs (e.g., phenyl analogs decompose at 180°C). Differential scanning calorimetry (DSC) revealed a melting point of 98–100°C, correlating with crystallinity observed in XRD studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Discrepancies in reactivity (e.g., resistance to hydrolysis in basic conditions) may arise from steric hindrance by the tert-butyl group. Computational DFT studies (B3LYP/6-31G*) show a 15% higher energy barrier for nucleophilic attack compared to unsubstituted analogs . Experimental validation via kinetic isotope effects (KIE) or Hammett plots can clarify electronic vs. steric contributions .
Q. How can computational modeling predict the compound’s adsorption behavior on indoor surfaces (e.g., silica or polymers)?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) using force fields like OPLS-AA model adsorption energies. Studies on similar benzoates show that methoxy groups enhance adhesion to polar surfaces (e.g., SiO₂) via H-bonding, while tert-butyl groups reduce mobility on hydrophobic polymers . Experimental validation via quartz crystal microbalance (QCM) measurements under controlled humidity aligns with simulation data .
Q. What crystallographic methods elucidate structure-property relationships in this compound?
- Methodological Answer : Single-crystal XRD reveals a monoclinic lattice (space group P2₁/c) with dihedral angles of 75° between aromatic rings. The tert-butyl group creates a 3.2 Å hydrophobic pocket, influencing solubility in nonpolar solvents. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O contacts = 12% of total surface) .
Q. How do substituent electronic effects modulate photodegradation pathways under UV exposure?
- Methodological Answer : UV-Vis spectroscopy (λₘₐₓ = 270 nm) and LC-MS/MS identify degradation products. The methoxy group directs ortho/para cleavage under UV-C light, forming 2-methoxybenzoic acid and 4-tert-butylphenol. Transient absorption spectroscopy confirms a triplet excited state (τ = 2.3 µs) responsible for radical-mediated degradation .
Key Research Recommendations
- Prioritize DFT/MD simulations to disentangle steric and electronic effects in reactivity studies .
- Combine advanced spectroscopic techniques (e.g., time-resolved FT-IR) with crystallography for mechanistic insights .
- Validate computational adsorption models with experimental surface analysis (e.g., AFM or QCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
